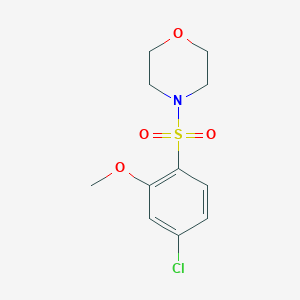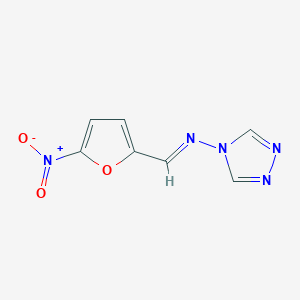
Furazonal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furazonal is a chemical compound that has been used extensively in scientific research for several decades. It is a synthetic compound that belongs to the class of nitrofuran derivatives. Furazonal has been used in various applications, including as an antibacterial, antifungal, and antiprotozoal agent.
Mechanism of Action
The mechanism of action of Furazonal is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA, RNA, and proteins. It also disrupts the electron transport chain in bacterial cells, leading to cell death.
Biochemical and Physiological Effects:
Furazonal has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial, fungal, and protozoal species. It has also been shown to induce oxidative stress in cells, leading to cell death. Additionally, Furazonal has been shown to have immunomodulatory effects, including the stimulation of cytokine production.
Advantages and Limitations for Lab Experiments
The advantages of using Furazonal in lab experiments include its broad-spectrum activity against various microorganisms, its low toxicity, and its stability in solution. However, its limitations include its limited solubility in water and its potential to induce oxidative stress in cells.
Future Directions
There are several future directions for research on Furazonal. One direction is to investigate its potential as an anticancer agent. Another direction is to study its mechanism of action in more detail, particularly its interaction with DNA, RNA, and proteins. Additionally, research could focus on developing more stable and soluble derivatives of Furazonal for use in clinical applications.
In conclusion, Furazonal is a synthetic compound that has been used extensively in scientific research. It has several applications, including as an antibacterial, antifungal, and antiprotozoal agent. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the synthesis of DNA, RNA, and proteins. Furazonal has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
Furazonal is synthesized by the reaction of 5-nitro-2-furaldehyde with hydrazine hydrate in the presence of a catalyst. The reaction yields a yellow crystalline solid that is further purified through recrystallization.
Scientific Research Applications
Furazonal has been used in various scientific research applications, including microbiology, biochemistry, and pharmacology. It has been used as an antibacterial agent to study the mechanism of bacterial resistance to antibiotics. Furazonal has also been used as an antifungal agent to study the mechanism of fungal cell death. Additionally, it has been used as an antiprotozoal agent to study the mechanism of protozoal cell death.
properties
CAS RN |
13185-22-3 |
|---|---|
Product Name |
Furazonal |
Molecular Formula |
C7H5N5O3 |
Molecular Weight |
207.15 g/mol |
IUPAC Name |
(E)-1-(5-nitrofuran-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C7H5N5O3/c13-12(14)7-2-1-6(15-7)3-10-11-4-8-9-5-11/h1-5H/b10-3+ |
InChI Key |
QXVYMNMBMPYNAZ-XCVCLJGOSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/N2C=NN=C2 |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN2C=NN=C2 |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN2C=NN=C2 |
Other CAS RN |
13185-22-3 |
synonyms |
furazonal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








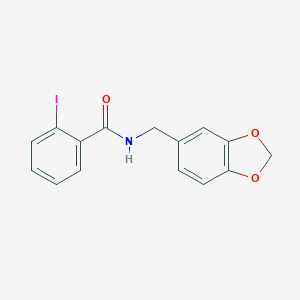

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
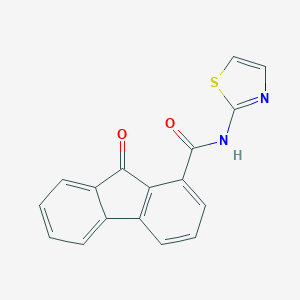

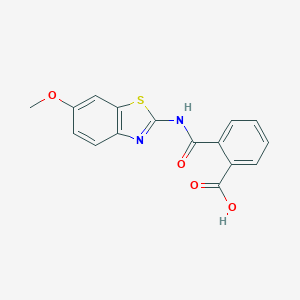
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)

